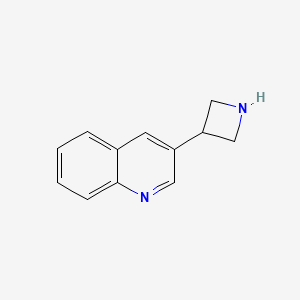

3-(Azetidin-3-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-(azetidin-3-yl)quinoline |

InChI |

InChI=1S/C12H12N2/c1-2-4-12-9(3-1)5-10(8-14-12)11-6-13-7-11/h1-5,8,11,13H,6-7H2 |

InChI Key |

MIFRBMVSSKKNDI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Azetidin 3 Yl Quinoline and Analogues

Foundational Cyclization Approaches to Azetidine (B1206935) Ring Formation

The four-membered azetidine ring is a strained heterocycle that presents unique synthetic challenges. acs.org However, its incorporation into drug candidates can offer improved physicochemical properties. nih.gov A variety of methods have been developed for its synthesis, primarily involving intramolecular cyclization reactions. rsc.org

Ring-Closing Reactions via Activated Precursors

A predominant method for forming the azetidine ring is through the intramolecular cyclization of a pre-formed chain containing a nitrogen nucleophile and a suitable leaving group. acs.org This approach often utilizes γ-haloamines or γ-aminoalcohols that have been activated. clockss.org The success of these reactions can be influenced by the nature of the activating group and the reaction conditions. For example, the use of a strong base like lithium hexamethyldisilazide (LiHMDS) can facilitate the cyclization of precursors with electron-withdrawing groups that reduce the nucleophilicity of the nitrogen atom. rsc.org

Another strategy involves the photochemical Norrish-Yang cyclization of α-aminoacetophenones. beilstein-journals.org This reaction proceeds through a 1,5-hydrogen abstraction followed by ring closure to form the azetidine scaffold. beilstein-journals.org The efficiency of this photochemical cyclization can be influenced by the substituents on the starting material. beilstein-journals.org

| Precursor Type | Activating/Reaction Condition | Product | Ref |

| γ-haloamines | Base (e.g., LiHMDS) | Azetidines | rsc.org |

| α-aminoacetophenones | Light irradiation | 3-Phenylazetidinols | beilstein-journals.org |

Intramolecular Cyclizations for Azetidine Scaffolds

Intramolecular cyclizations are a cornerstone in the synthesis of azetidine scaffolds, offering a direct route to this four-membered ring system. rsc.org These reactions can be designed to be stereoselective, providing access to chiral azetidines. A notable example is the microwave-promoted intramolecular cyclization of γ-aminoalcohols in the presence of tosyl chloride, which can lead to enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org The steric and electronic properties of the substituents on the starting materials play a crucial role in the reaction's outcome. rsc.org

Palladium-catalyzed intramolecular γ-C(sp³)–H amination represents a more contemporary approach for synthesizing functionalized azetidines. rsc.org This method involves the use of a palladium(II) catalyst in combination with an oxidant and an additive to promote the cyclization. rsc.org The key step is a reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org

Visible-light-mediated intramolecular [2+2] cycloadditions have also emerged as a powerful tool for constructing complex, tricyclic azetidines. nih.gov This method can utilize unactivated alkenes, which were previously challenging substrates for such transformations. nih.gov

Diverse Synthetic Routes to the Quinoline (B57606) Core

The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. researchgate.netnih.gov These range from classical named reactions to modern catalytic strategies.

Classical and Contemporary Quinoline Synthesis Strategies

Classical methods for quinoline synthesis often involve the condensation of anilines with various substrates. researchgate.netbohrium.com These well-established reactions include:

Skraup Synthesis: The reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. bohrium.com

Doebner-von Miller Reaction: Involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. bohrium.com

Combes Quinoline Synthesis: The condensation of anilines with β-diketones. bohrium.com

Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters. bohrium.com

Gould-Jacobs Reaction: Begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. mdpi.com

Contemporary approaches have focused on developing more efficient and environmentally friendly methods. bohrium.com This includes the use of microwave assistance, greener catalysts, and multi-component reactions. bohrium.comrsc.org For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been adapted to use microwave conditions with a solid acid catalyst like Nafion NR50. mdpi.comresearchgate.net

| Synthesis Name | Reactants | Ref |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | bohrium.com |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | bohrium.com |

| Combes Synthesis | Aniline, β-diketone | bohrium.com |

| Conrad-Limpach | Aniline, β-ketoester | bohrium.com |

| Gould-Jacobs | Aniline, diethyl ethoxymethylenemalonate | mdpi.com |

| Friedländer Annulation | o-aminobenzaldehyde, ketone | researchgate.net |

Construction of Quinoline Derivatives via Annulation and Condensation Reactions

Annulation and condensation reactions are fundamental to many quinoline syntheses. Annulation strategies often involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. mdpi.com One such modern approach is the rhodium-catalyzed ortho-C–H bond activation for the synthesis of quinoline carboxylates. mdpi.com Another method involves the ruthenium-catalyzed annulation of enaminones with anthranils to produce 3-substituted quinolines. mdpi.com

Condensation reactions are at the heart of many classical and modern quinoline syntheses. For example, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org Multicomponent reactions (MCRs) have also become a powerful tool for constructing diverse quinoline derivatives in a single step. rsc.orgresearchgate.net An example is the copper-catalyzed three-component reaction of anilines, aldehydes, and alkynes. rsc.org

Coupling Strategies for 3-(Azetidin-3-yl)quinoline Assembly

Once the azetidine and quinoline moieties are synthesized, the final step is to couple them together. A common strategy for this is a nucleophilic substitution reaction. For instance, a protected 3-aminoazetidine can act as a nucleophile to displace a leaving group on the quinoline ring, such as a halogen at the 3-position. google.com

Another powerful method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid or ester derivative of one heterocycle with a halide or triflate derivative of the other in the presence of a palladium catalyst. For example, a brominated quinoline could be coupled with an azetidine-containing boronic acid derivative. mdpi.com This approach offers high functional group tolerance. organic-chemistry.org

The Chan-Lam coupling is another effective method for forming C-N bonds, which could be applied to the synthesis of this compound. acs.org This copper-catalyzed reaction couples an amine with a boronic acid. acs.org

Aza-Michael addition is a versatile method for forming C-N bonds and could be employed to couple an azetidine to a quinoline precursor. researchgate.net This involves the conjugate addition of an amine (the azetidine) to an α,β-unsaturated carbonyl compound attached to the quinoline core. researchgate.net

| Coupling Strategy | Reactants | Catalyst/Conditions | Ref |

| Nucleophilic Substitution | 3-Aminoazetidine, 3-haloquinoline | Base | google.com |

| Suzuki-Miyaura Coupling | Azetidine-boronic acid, 3-haloquinoline | Palladium catalyst | mdpi.com |

| Chan-Lam Coupling | Azetidine, 3-quinolineboronic acid | Copper catalyst | acs.org |

| Aza-Michael Addition | Azetidine, α,β-unsaturated quinoline derivative | Base | researchgate.net |

Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-nitrogen (C-N) bonds. The synthesis of N-arylazetidines, a key step toward this compound, can be effectively achieved using these methods. Research has demonstrated that a variety of N-arylazetidines are accessible through the palladium-catalyzed coupling of aryl or heteroaryl bromides with azetidine itself. These reactions proceed without cleavage of the strained azetidine ring under the applied conditions.

The Buchwald-Hartwig amination is a prominent example of such a transformation. This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of this compound synthesis, this could involve reacting a pre-functionalized quinoline (e.g., 3-bromoquinoline) with an azetidine derivative, or conversely, coupling a 3-haloazetidine with an aminoquinoline. The efficiency of these couplings often relies on the careful selection of a palladium precursor, a phosphine (B1218219) ligand, and a base. For instance, the use of Pd2(dba)3 with various phosphine ligands has been shown to be effective for the N-arylation of oxazolidinones with aryl chlorides, a reaction type that shares mechanistic principles with the formation of N-arylazetidines.

Another relevant cross-coupling strategy is the Hiyama coupling, which involves the reaction of an organosilane with an organic halide. A palladium-catalyzed Hiyama cross-coupling between arylsilanes and 3-iodoazetidine (B8093280) has been developed to produce 3-arylazetidines. This method demonstrates good functional group tolerance and proceeds under mild conditions, expanding the toolkit for creating the C-C bond between the quinoline and azetidine rings if the synthetic strategy is designed accordingly.

The following table summarizes representative conditions for palladium-catalyzed C-N bond formation relevant to the synthesis of azetidine-containing compounds.

| Reaction Type | Catalyst/Ligand | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(2)dba(3) / Various Phosphines | Aryl chlorides and oxazolidinones | Effective for coupling with less reactive aryl chlorides. | |

| N-Arylation | Palladium Catalyst | Aryl/Hetaryl bromides and Azetidine | Provides access to a wide range of N-arylazetidines without ring cleavage. | |

| Hiyama Cross-Coupling | Pd(OAc)2 / Dppf | Arylsilanes and 3-Iodoazetidine | Forms a Csp3-Csp2 bond under mild conditions to yield 3-arylazetidines. | |

| Suzuki-Miyaura Coupling | PdCl2(PPh3)2 / PCy3 | 2-Aryl-4-azido-3-iodoquinolines and Arylboronic acids | One-pot synthesis of 4-amino-2,3-diarylquinolines. |

Aza-Michael Addition Methodologies in Azetidine Functionalization

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for forming C-N bonds. This strategy is particularly valuable for the functionalization of azetidine rings and the construction of the this compound framework. The reaction can be envisioned in two primary ways: the addition of an azetidine nucleophile to a quinoline-based Michael acceptor, or the addition of an aminoquinoline to an azetidine-based Michael acceptor.

Research has shown that the aza-Michael addition is a versatile method for preparing various NH-heterocyclic derivatives. For instance, methyl 2-(azetidin-3-ylidene)acetate can be synthesized and subsequently reacted with various nitrogen heterocycles in an aza-Michael addition to yield functionalized 3-substituted azetidines. This approach highlights the utility of an exocyclic double bond on the azetidine ring as a handle for introducing the quinoline moiety.

The reaction conditions for aza-Michael additions can be influenced by catalysts and the use of non-conventional energy sources. While some reactions proceed without a catalyst, Lewis acids are often employed to activate the Michael acceptor. Furthermore, microwave irradiation has been shown to dramatically accelerate these reactions, often leading to higher yields and reduced reaction times. For example, a tandem cross-metathesis/intramolecular aza-Michael reaction sequence has been efficiently promoted by a Hoveyda-Grubbs catalyst in combination with BF3·OEt2, with microwave irradiation reducing the reaction time from days to minutes.

The table below illustrates examples of aza-Michael additions for the synthesis of functionalized azetidines and related compounds.

| Michael Acceptor | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Various NH-heterocycles (e.g., pyrazole, imidazole) | DBU, Acetonitrile, 65°C | Functionalized 3-substituted azetidines | |

| Enones | Unsaturated Carbamates | Hoveyda-Grubbs catalyst, BF3·OEt2, Microwave | Cyclic β-amino carbonyl derivatives | |

| Conjugated Carbonyl Compounds | Various Amines | Water, Microwave, Catalyst-free | β-amino carbonyl compounds |

Multi-Component Reactions for Hybrid Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. These reactions are highly valuable for constructing complex heterocyclic scaffolds like functionalized quinolines.

While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for quinoline synthesis could be adapted by using an azetidine-containing building block as one of the components. For example, the Povarov reaction, a [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene, is a powerful tool for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. One could envision using an azetidine-substituted aldehyde or alkene in a Povarov-type reaction to build the desired scaffold.

Another relevant MCR is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A three-component, microwave-assisted, and solvent-free aza-Diels-Alder reaction has been reported for quinoline synthesis, demonstrating the potential of MCRs under green conditions. Similarly, reactions involving 2-chloroquinoline-3-carbaldehyde (B1585622) with various partners, including isocyanides, highlight the utility of MCRs in building diverse quinoline-based structures.

The following table presents examples of multi-component reactions used to generate quinoline and related heterocyclic cores.

| Reaction Name/Type | Components | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Povarov Reaction | Anilines, Aldehydes, Activated Alkenes | Forms complex tetrahydroquinolines; can be followed by oxidation. | Tetrahydroquinolines/Quinolines | |

| Aza-Diels-Alder | 2-Naphthylamine, Aldehyde, Diethyl-2-benzylidenemalonate | Microwave-assisted, catalyst and solvent-free. | Quinoline derivatives | |

| One-pot reaction | 2-Chloroquinoline-3-carbaldehyde, Dialkyl but-2-ynedioates, Isocyanides | Efficient assembly of highly functionalized systems. | Quinolinyl-furan-dicarboxylates | |

| Three-component reaction | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Sequential formation of complex fused heterocycles. | Dihydropyrrolo[2,1-a]isoquinolines |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of quinoline and azetidine scaffolds has benefited significantly from these approaches.

Catalyst Development for Environmentally Benign Synthesis

A major focus of green chemistry is the development of catalysts that are non-toxic, efficient, and derived from abundant materials. For quinoline synthesis, a variety of environmentally benign catalysts have been explored. Iron(III) chloride hexahydrate (FeCl3·6H2O), an inexpensive and readily available salt, has been successfully used as a catalyst for the condensation of 2-aminoarylketones and active methylene (B1212753) compounds to form quinolines. This method offers mild reaction conditions and high yields.

Nanocatalysts also represent a significant advancement in green synthesis due to their high surface area-to-volume ratio, which often translates to higher catalytic activity and the potential for recyclability. Nano copper oxide (CuO) has been employed as an efficient, air-stable, and recyclable catalyst for the synthesis of quinoline derivatives under ligand-free conditions. Similarly, zinc oxide supported on carbon nanotubes (ZnO/CNT) has shown excellent catalytic activity in the Friedländer condensation under solvent-free conditions.

| Catalyst | Reaction Type | Solvent/Conditions | Advantages | Reference |

|---|---|---|---|---|

| FeCl3·6H2O | Friedländer Condensation | Not specified, mild conditions | Inexpensive, readily available, non-toxic. | |

| Nano CuO powder | Condensation | Acetonitrile, 40°C | Air-stable, inexpensive, recyclable, ligand-free. | |

| ZnO/CNT | Friedländer Condensation | Solvent-free | High catalytic activity, reusable. | |

| Nickel-Containing Coordination Polymer | Dehydrogenative Coupling | Toluene, 100°C | High activity, applicable to borrowing hydrogen strategy. |

Solvent-Free and Microwave-Assisted Synthetic Protocols

Eliminating volatile organic solvents and reducing energy consumption are key goals of green chemistry. Solvent-free reaction conditions, often facilitated by microwave irradiation, provide significant advantages by simplifying work-up procedures, reducing waste, and often accelerating reaction rates.

The synthesis of quinolines has been successfully achieved under solvent-free, microwave-assisted conditions. One protocol describes a one-pot reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O as a reductant, completely avoiding the need for a solvent or an external acid catalyst. Microwave irradiation has also been employed to accelerate the synthesis of azetidines in aqueous media, a green solvent, highlighting the broad applicability of this technology. Aza-Michael additions have been shown to proceed efficiently in water under microwave irradiation, often without any catalyst.

| Reaction Type | Conditions | Key Features | Reference |

|---|---|---|---|

| Quinoline Synthesis (Friedländer) | Solvent-free, Microwave, SnCl2·2H2O | One-pot, catalyst-free (external acid), rapid. | |

| Combes Cyclization | Solvent-free, Microwave, NKC-9 resin | High yields, short reaction times, reusable catalyst. | |

| Azetidine Synthesis | Aqueous media, Microwave | Accelerated synthesis in a green solvent. | |

| Aza-Michael Addition | Water, Microwave | Catalyst-free, rapid, efficient. |

Recyclable Catalytic Systems in Azetidine and Quinoline Construction

The ability to recover and reuse a catalyst is a critical aspect of sustainable synthesis, as it reduces costs and waste. Heterogeneous catalysts, which exist in a different phase from the reaction mixture, are often easily separated by filtration. Several recyclable catalytic systems have been developed for quinoline synthesis.

A nickel-containing coordination polymer has been reported as a highly efficient and recyclable catalyst for synthesizing quinoline derivatives through a borrowing hydrogen strategy. Nano-CuO has also been shown to be recyclable for up to four cycles in the synthesis of quinoline-2,3-dicarboxylates. Metal-organic frameworks (MOFs), such as MOF-5, have been used as highly efficient and recyclable catalysts for the three-component synthesis of quinoline derivatives under solvent-free conditions. Furthermore, catalysts like FeCl3·6H2O have demonstrated potential for reuse, adding to their appeal as green catalysts.

The development of these recyclable systems is crucial for the industrial-scale synthesis of complex molecules, making the production of compounds like this compound more economically viable and environmentally responsible.

| Catalyst | Reaction | Recyclability | Reference |

|---|---|---|---|

| Nickel-Containing Coordination Polymer | Quinoline Synthesis | Recovered by filtration, reusable. | |

| Nano CuO powder | Quinoline Synthesis | Recyclable up to four cycles. | |

| MOF-5 | Quinoline Synthesis (3-component) | Easy recovery and reusability. | |

| FeCl3·6H2O | Quinoline Synthesis | Possibility of reusing the catalyst mentioned. | |

| Fe3O4 NP-cell | Pyrimido[4,5-b]quinolone Synthesis | Retrieved and reused five times without losing activity. |

Due to the absence of specific experimental spectroscopic and analytical data for the chemical compound "this compound" in publicly available scientific literature, this article cannot be generated at this time.

Extensive searches for primary sources containing ¹H NMR, ¹³C NMR, IR, and HRMS data for the parent compound "this compound" did not yield the necessary information to fulfill the detailed requirements of the requested outline. The available data pertains to more complex derivatives, which would not be scientifically accurate to represent the characteristics of the specified molecule. Further research and publication of the analytical characterization of "this compound" are required before a comprehensive and accurate article can be written.

Spectroscopic and Analytical Characterization for Structural Confirmation

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a chemical compound. This analysis is crucial for validating the empirical formula of a newly synthesized compound, such as 3-(Azetidin-3-yl)quinoline. The experimentally determined elemental composition is compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the structural confirmation of the compound.

The molecular formula for this compound is C₁₂H₁₂N₂. Based on this formula, the theoretical elemental composition can be calculated. The process typically involves combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed to determine the percentages of each element.

The calculated elemental percentages for this compound are presented in the table below. These theoretical values serve as the benchmark against which experimental results would be compared to verify the purity and empirical formula of the compound.

Table 1: Theoretical Elemental Analysis Data for this compound (C₁₂H₁₂N₂)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 78.23 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.57 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.21 |

| Total | 184.236 | 100.00 |

Detailed research findings on the experimental elemental analysis of this compound would typically present the "found" values alongside the "calculated" values. For instance, a research article would report: Anal. Calcd. for C₁₂H₁₂N₂: C, 78.23; H, 6.57; N, 15.21. Found: C, xx.xx; H, x.xx; N, xx.xx. The close agreement between these sets of figures would confirm that the synthesized compound has the expected elemental composition, thus validating its empirical and molecular formula.

Computational Chemistry and Molecular Modeling of 3 Azetidin 3 Yl Quinoline Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Azetidin-3-yl)quinoline, docking simulations are used to place the molecule into the binding site of a target protein and estimate the strength of the interaction.

Molecular docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. These simulations explore various possible conformations and orientations (poses) of the ligand within the binding pocket of the target receptor.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the principles can be illustrated by studies on structurally related quinoline (B57606) derivatives. For instance, docking studies on quinoline-azetidinone hybrids against Cytochrome c peroxidase have shown binding affinities ranging from -6.7 to -7.2 kcal/mol. ijpsjournal.com Similarly, various 2H-thiopyrano[2,3-b]quinoline derivatives have been evaluated against the anticancer target CB1a, yielding binding affinities between -5.3 and -6.1 kcal/mol. nih.govsemanticscholar.org For this compound, a similar process would predict its binding energy and most stable orientation within a target active site, providing a quantitative measure of its potential efficacy.

Table 1: Example Binding Affinities for Quinoline Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Quinoline-Azetidinone Hybrids | Cytochrome c peroxidase | -6.7 to -7.2 ijpsjournal.com |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 nih.gov |

Note: This table presents data for analogous compounds to illustrate typical results from docking simulations.

Beyond predicting binding affinity, docking simulations provide critical information about the specific intermolecular interactions between the ligand and the amino acid residues of the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, are key determinants of binding specificity and affinity.

For this compound, the quinoline ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). The nitrogen atom in the quinoline ring and the secondary amine in the azetidine (B1206935) ring can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with polar amino acid residues such as Lysine (Lys), Glutamic acid (Glu), and Serine (Ser). nih.govmdpi.com

Analysis of related quinoline compounds reveals common interaction patterns. For example, docking of quinoline-based inhibitors into the active site of reverse transcriptase showed hydrogen bonding with Lys101, Ile180, and Leu100. nih.gov In another study, interactions with residues such as ILE-8, LYS-7, VAL-14, and TRP-12 were identified for thiopyrano[2,3-b]quinoline analogues. nih.gov A detailed analysis of this compound would map its unique interaction fingerprint, guiding further structural modifications to enhance binding.

Table 2: Representative Amino Acid Interactions for Quinoline Scaffolds

| Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|

| Hydrogen Bonding | Lys101, Glu119, Ser84, Leu96 ijpsjournal.comnih.govmdpi.comnih.gov |

| Hydrophobic/π-Alkyl | Val14, Ile18, Arg95 ijpsjournal.comnih.gov |

Note: This table is a compilation of interactions observed for various quinoline derivatives to exemplify the types of interactions that could be analyzed for this compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamics of their interactions. mdpi.comnih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to ensure the complex remains stable throughout the simulation. nih.govmdpi.com MD simulations are crucial for validating docking results and understanding how the flexibility of both the ligand and the protein influences the binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. stanford.edu For this compound, a QSAR model could be built using a library of its derivatives. The model would correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. researchgate.net Such models are statistically validated using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov A robust QSAR model serves as a powerful predictive tool to prioritize the synthesis of derivatives with the highest potential activity.

Table 3: Typical Statistical Parameters for 3D-QSAR Models of Bioactive Molecules

| Model Type | Training Set (R²) | Cross-Validation (Q²) | Test Set (R²_pred) |

|---|---|---|---|

| CoMFA | 0.975 nih.gov | 0.523 nih.gov | 0.875 nih.gov |

| CoMSIA | 0.940 nih.gov | 0.557 nih.gov | Not Reported |

Note: This table shows examples of statistical validation for QSAR models developed for various classes of compounds, illustrating the metrics used to assess model quality.

In Silico Screening and Virtual Library Design

In silico or virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov Starting with the this compound scaffold, a virtual library can be designed by systematically adding different functional groups at various positions on the molecule. This library can then be computationally screened against a specific biological target using high-throughput molecular docking. researchgate.net This process allows for the rapid and cost-effective evaluation of thousands or even millions of potential drug candidates, identifying a smaller, more manageable set of "hits" for further experimental testing. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical to its biological activity. Conformational analysis of this compound involves exploring the range of shapes it can adopt, particularly the orientation of the azetidine ring relative to the rigid quinoline system. The azetidine ring is not planar and can exist in different puckered conformations, which can influence how the molecule fits into a binding pocket. nih.gov Furthermore, the attachment of the azetidine ring at its 3-position to the quinoline core creates a chiral center. This means this compound can exist as two non-superimposable mirror images (enantiomers). It is common for different enantiomers to have significantly different biological activities, as they may interact differently with the chiral environment of a protein's active site. stanford.edu Computational methods can be used to study the conformations of each stereoisomer and predict their binding affinities, helping to determine which one is likely to be the more active form.

Structure Activity Relationship Sar and Pharmacophore Elucidation of Quinoline Azetidine Hybrids

Systematic Modification of the Quinoline (B57606) Moiety and its Influence on Molecular Recognition

The quinoline ring system is a versatile scaffold that offers multiple positions for substitution, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. mdpi.com In the context of 3-(azetidin-3-yl)quinoline, modifications to this bicyclic aromatic system can profoundly impact its interaction with biological targets.

Positional and Substituent Effects on the Quinoline Ring

The electronic and steric properties of substituents on the quinoline ring are critical determinants of biological activity. The nitrogen atom within the quinoline ring often acts as a hydrogen bond acceptor, anchoring the ligand in the binding site of a receptor or enzyme. mdpi.com

Key interactions often observed include:

Hydrogen Bonding: The quinoline nitrogen can form a crucial hydrogen bond with backbone residues (e.g., Valine) in the ATP-binding site of kinases. mdpi.com

π-π Stacking: The aromatic surface of the quinoline ring frequently engages in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr) and tryptophan (Trp). nih.gov

The position and nature of substituents can modulate these interactions. For instance, electron-withdrawing groups can alter the hydrogen-bonding capability of the quinoline nitrogen, while bulky substituents can introduce steric hindrance or create favorable van der Waals contacts. SAR studies on various quinoline derivatives have shown that substitution at the 3-position is often critical for activity. researchgate.net

| Position | Substituent Type | Example | Predicted Effect on Affinity | Rationale |

|---|---|---|---|---|

| C2 | Bulky Group | -C(CH₃)₃ | Decrease | Potential steric clash with the binding pocket. |

| C4 | H-bond Donor/Acceptor | -NH₂, -OH | Increase | Forms additional hydrogen bonds to stabilize the ligand-receptor complex. researchgate.net |

| C6 | Electron-withdrawing | -F, -Cl | Increase/Decrease | Can enhance binding through specific halogen interactions but may alter the electronics of the aromatic system unfavorably. |

| C7 | Lipophilic Group | -OCH₃, -O(CH₂)₂F | Increase | May occupy a hydrophobic sub-pocket, increasing overall binding affinity. |

Exploration of Bioisosteric Replacements on the Quinoline System

Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions. nih.govpreprints.orgopenaccessjournals.com Replacing the quinoline core with other bicyclic heteroaromatic systems can lead to novel compounds with improved characteristics. The goal is to retain the key pharmacophoric features, such as the hydrogen bond accepting nitrogen and the aromatic surface area for π-stacking, while altering other properties like solubility or metabolic stability. nih.gov

| Original Moiety | Bioisostere | Key Features Preserved | Potential Advantages |

|---|---|---|---|

| Quinoline | Quinazoline | Aromatic system, H-bond acceptor count (2) | Altered H-bonding vectors, potential for new interactions. nih.govpreprints.org |

| Isoquinoline (B145761) | Aromatic system, H-bond acceptor position | Different spatial arrangement of the nitrogen atom, may improve fit. nih.gov | |

| Cinnoline | Aromatic system, H-bond acceptor count (2) | Modified electronic distribution and dipole moment. | |

| Naphthyridine | Aromatic system, H-bond acceptor count (2) | Can fine-tune basicity and hydrogen bonding patterns. |

Azetidine (B1206935) Ring Modifications and their Impact on Biological Recognition

The azetidine ring is more than a simple linker; its strained, four-membered structure provides conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. enamine.netambeed.com Modifications to this ring can significantly influence the compound's interaction with its biological target.

Substituent Effects on the Azetidine Nitrogen and Carbon Atoms

Substituents on the azetidine ring can probe the local environment of the binding pocket and introduce new interactions.

Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a key site for modification. Its basicity and potential for hydrogen bonding can be modulated. N-alkylation can introduce lipophilic groups to interact with hydrophobic pockets or be used to attach larger functional groups. nih.gov However, an unsubstituted N-H group may be crucial for activity if it acts as a hydrogen bond donor.

Azetidine Carbons (C2/C4): Adding small substituents to the carbon atoms of the azetidine ring can explore steric and electronic boundaries of the binding site. For example, introducing a hydroxyl group could add a new hydrogen bonding interaction, while a methyl group could test for the presence of small hydrophobic pockets. rsc.org

| Position | Substituent | Predicted Effect on Affinity | Rationale |

|---|---|---|---|

| N1 | -H (unsubstituted) | Favorable | May act as a critical H-bond donor. |

| -CH₃, -CH₂CH₃ | Variable | Can increase lipophilicity and explore hydrophobic pockets, but may also cause steric hindrance. nih.gov | |

| C2 / C4 | -OH, -NH₂ | Increase | Potential for additional hydrogen bonding with the target. |

| -CH₃ | Variable | May fit into a small hydrophobic pocket or cause a steric clash. rsc.org |

Stereochemical Influence of Azetidine Substitution

Stereochemistry is a paramount factor in the biological recognition of chiral ligands. For this compound, the attachment point on the azetidine ring is a prochiral center. Introducing any substituent at the C2 or C4 positions creates at least one new stereocenter, and the absolute configuration of these centers can dramatically affect biological activity. Often, only one enantiomer or diastereomer will fit optimally into the chiral binding site of a protein, leading to significant differences in potency. nih.govnih.gov For example, studies on azetidine-2,3-dicarboxylic acids showed that different stereoisomers had vastly different affinities for NMDA receptors, with L-trans-ADC having the highest affinity (Ki = 10 μM) while L-cis-ADC and D-trans-ADC were low-affinity ligands. nih.govresearchgate.net This highlights the precise three-dimensional arrangement required for effective molecular recognition.

| Compound | Stereochemistry | Hypothetical Relative Activity | Rationale |

|---|---|---|---|

| 2-Methyl-3-(quinolin-3-yl)azetidine | (2R, 3S) | High | The methyl group fits optimally into a specific hydrophobic pocket, enhancing binding. |

| (2S, 3R) | Low | The methyl group is oriented incorrectly, leading to a steric clash with the receptor surface. nih.gov |

Pharmacophore Identification and Mapping for Targeted Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the this compound scaffold, a pharmacophore model can guide the design of new analogs with improved activity.

A typical pharmacophore model for a quinoline-based inhibitor might include features such as:

Aromatic Ring (AR): The quinoline ring itself often serves as a key hydrophobic and/or aromatic interaction feature.

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring and potentially other functionalities can act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): Substituents on the azetidine ring, such as an N-H group, can serve as hydrogen bond donors.

Hydrophobic Features (HY): Alkyl or aryl substituents on either the quinoline or azetidine rings can contribute to hydrophobic interactions within the binding pocket.

Positive Ionizable (PI): A protonated nitrogen in the azetidine ring can engage in ionic interactions.

The development of a pharmacophore model for this compound derivatives would typically involve the following steps:

Training Set Selection: A set of known active and inactive molecules based on the this compound scaffold would be compiled.

Conformational Analysis: The conformational space of each molecule in the training set would be explored to identify low-energy conformations that are likely to be bioactive.

Feature Mapping: Common chemical features among the active molecules are identified and mapped.

Hypothesis Generation: A 3D arrangement of these features, known as a pharmacophore hypothesis, is generated.

Validation: The generated hypothesis is validated using a test set of molecules with known activities to assess its predictive power.

For instance, a pharmacophore model developed for quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors identified a five-point model (ADRRR), which included an H-bond acceptor, an H-bond donor, and three aromatic rings. researchgate.net While this model is not specific to the this compound scaffold, it illustrates the types of features that are often important for the activity of quinoline derivatives. Similarly, a pharmacophore model for quinoline-3-carbohydrazides with antioxidant activity identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov

The following table illustrates a hypothetical pharmacophore model for a this compound derivative targeting a generic kinase, based on common pharmacophoric features of kinase inhibitors:

| Pharmacophore Feature | Corresponding Structural Element in this compound |

| Aromatic Ring (AR) | Quinoline ring system |

| Hydrogen Bond Acceptor (HBA) | Quinoline nitrogen, potentially carbonyl groups in substituents |

| Hydrogen Bond Donor (HBD) | N-H of the azetidine ring (if unsubstituted or mono-substituted) |

| Hydrophobic Pocket (HY) | Substituents on the quinoline or azetidine rings |

| Positive Ionizable (PI) | Protonated azetidine nitrogen |

By mapping the electrostatic and steric properties of the this compound scaffold and its analogs, medicinal chemists can design new molecules that better fit the identified pharmacophore, leading to the development of more potent and selective therapeutic agents.

In Vitro Biological Evaluation Methodologies and Molecular Target Identification

General Principles of In Vitro Biological Screening Methodologies

In vitro screening is a cornerstone of early-stage drug development, allowing for the rapid assessment of a compound's biological activity in a controlled laboratory setting. These assays can be broadly categorized into cell-based, enzyme-based, and receptor-based methodologies.

Cell-based assays are fundamental in determining the effect of a compound on whole, living cells. These assays can measure a wide range of cellular processes, including cell viability, proliferation, toxicity, and the induction of apoptosis (programmed cell death).

For instance, in the evaluation of novel quinoline-azetidinone hybrids, a common cell-based method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or anti-proliferative effect. For example, certain quinoline-azetidinone hybrids have demonstrated significant antiproliferation activity against human cancer cell lines such as Hep G2 and Hep 3B in MTT assays. nih.gov One particular compound, 6f, exhibited a potent IC50 value of 0.04±0.01µM against the Hep G2 cell line, indicating strong cytotoxic potential. nih.gov

Table 1: Example of Cell-Based Assay Data for a Quinoline-Azetidinone Hybrid (Compound 6f)

| Cell Line | Assay Type | Endpoint | Result (IC50) |

|---|

Morphological studies, often conducted alongside viability assays, can provide further insights. Changes in cell shape and structure observed through microscopy after treatment with a compound can suggest mechanisms like the induction of apoptosis. nih.gov

Enzyme-based assays are designed to determine if a compound can inhibit or activate a specific enzyme. These assays are crucial for developing drugs that target enzymes involved in disease pathways. The principle involves measuring the rate of the enzymatic reaction in the presence and absence of the test compound.

A relevant example comes from the study of piperidinyl-quinoline acylhydrazones as potential treatments for Alzheimer's disease. mdpi.com These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's therapy. mdpi.com The inhibitory activity is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, compound 8c from this class showed potent and selective inhibition of AChE with an IC50 value of 5.3 ± 0.51 µM, while compound 8g was a potent and selective inhibitor of BuChE with an IC50 of 1.31 ± 0.05 µM. mdpi.com

Table 2: Example of Enzyme Inhibition Data for Piperidinyl-Quinoline Acylhydrazones

| Compound | Target Enzyme | Result (IC50) |

|---|---|---|

| 8c | Acetylcholinesterase (AChE) | 5.3 ± 0.51 µM |

| 8g | Butyrylcholinesterase (BuChE) | 1.31 ± 0.05 µM |

Receptor-based assays are used to investigate the interaction of a compound with a specific receptor. These assays are critical for understanding drugs that act on cell surface or intracellular receptors. Radioligand binding assays are a common type of receptor-based assay. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The test compound's ability to displace the radioligand from the receptor is measured, and from this, the compound's binding affinity (often expressed as the inhibitory constant, Ki) can be determined.

For example, a study on 3-aryl-3-arylmethoxy-azetidines evaluated their binding affinities for monoamine transporters, which are a class of receptors. nih.gov The study identified compounds with low nanomolar affinity for the serotonin (B10506) transporter (SERT), with one dichloro-substituted analog exhibiting a Ki of 1.0 nM. nih.gov This indicates a strong binding interaction between the compound and the receptor.

Table 3: Example of Receptor Binding Affinity for a 3-Aryl-3-arylmethoxy-azetidine Derivative

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|

Strategies for Molecular Target Identification and Validation

Once a compound like 3-(Azetidin-3-yl)quinoline shows promising activity in initial screenings, the next crucial step is to identify its specific molecular target(s). Knowing the target is essential for understanding the mechanism of action, optimizing the drug's efficacy, and predicting potential side effects.

Target deconvolution is the process of identifying the specific molecular target(s) of a compound that was discovered through phenotypic screening (i.e., screening based on an observable effect in a cell or organism, without prior knowledge of the target). Several approaches can be used for target deconvolution.

One common method is affinity chromatography . In this technique, the compound of interest is immobilized on a solid support (a resin). A cell lysate containing a mixture of proteins is then passed over this resin. Proteins that bind to the immobilized compound are "captured" and can be subsequently eluted and identified using techniques like mass spectrometry.

Another approach is the use of in vitro resistance generation followed by whole-genome sequencing . This method is particularly useful for antimicrobial and anticancer drug discovery. Cells or microorganisms are exposed to the compound until resistant mutants emerge. The genomes of these resistant organisms are then sequenced to identify mutations in the gene that codes for the drug's target. For instance, this approach has been successfully used to identify the targets of novel antimalarial compounds. harvard.edu

Protein binding studies are essential to confirm the interaction between a compound and its identified target. These studies can also provide information about the binding affinity and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC) is another method used to study protein-ligand interactions. ITC directly measures the heat that is either released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

While specific protein binding data for this compound is not available, the identification of Son of Sevenless 1 (SOS1) as a target for novel 2-(azetidin-3-ylamino)nicotinamide derivatives as KRAS inhibitors illustrates the outcome of such studies for structurally related compounds. acs.org

Mechanistic Investigations of Molecular Interactions

Investigations into the molecular mechanisms of this compound are crucial for understanding its pharmacological profile. Research in this area focuses on identifying its molecular targets, characterizing the nature of the ligand-receptor interaction, and elucidating how this interaction translates into a biological effect. Studies on structurally related compounds, particularly those containing quinoline (B57606), isoquinoline (B145761), and azetidine (B1206935) scaffolds, have frequently pointed towards interactions with receptors such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and G-protein-coupled receptors (GPCRs). nih.govnih.govnih.govchemrxiv.org Methodologies to probe these interactions involve a combination of binding assays, functional studies, and computational modeling.

Binding Site Characterization

Characterizing the binding site of this compound on its molecular target is a fundamental step in mechanistic investigation. This process involves determining the affinity of the compound for the receptor and identifying the specific amino acid residues that constitute the binding pocket.

Radioligand Binding Assays

A primary technique for characterizing ligand-receptor interactions is the radioligand binding assay. acs.org These assays are used to determine the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for a specific receptor target. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors. Saturation binding experiments can further define the dissociation constant (K(D)) and the total number of binding sites (Bmax) in a given tissue or cell preparation. nih.gov For azetidine and quinoline-based compounds targeting nAChRs, common radioligands include [³H]epibatidine, [³H]cytisine, and [¹²⁵I]-α-bungarotoxin. noaa.gov Scatchard analysis of binding data can reveal the presence of single or multiple binding populations; a non-linear plot suggests that the ligand may interact with more than one binding site or that there are different receptor subtypes or affinity states present. nih.gov

Table 1: Illustrative Binding Affinities of Structurally Related Ligands at Nicotinic Acetylcholine Receptors

This table presents data from analogous compounds to demonstrate typical binding characterization results. Data for this compound is not currently published.

| Compound/Ligand | Receptor Subtype | Assay Type | Kᵢ or K(D) Value | Source |

| (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine | Rat Brain nAChR (High Affinity Site) | Saturation Binding | 7 x 10⁻¹¹ M | nih.gov |

| (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine | Rat Brain nAChR (Low Affinity Site) | Saturation Binding | 1.7 x 10⁻⁹ M | nih.gov |

| [⁷⁶Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine | Rat Cortex nAChR | Saturation Binding | 36 ± 9 pM | nih.gov |

| [⁷⁶Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine | Rat Thalamus nAChR | Saturation Binding | 30 ± 9 pM | nih.gov |

Molecular Docking and Site-Directed Mutagenesis

To identify the precise location and nature of the binding site, computational molecular docking studies are often employed. These simulations predict the preferred orientation of the ligand when bound to its receptor, highlighting potential interactions such as hydrogen bonds, and hydrophobic or electrostatic interactions with specific amino acid residues. mdpi.com These computational predictions can then be validated experimentally using site-directed mutagenesis. By systematically mutating key residues within the putative binding pocket and re-evaluating the compound's binding affinity, researchers can confirm which residues are critical for the interaction. mdpi.com For ligands that bind to the orthosteric site of nAChRs, this binding pocket is typically located at the interface between two of the receptor's five subunits. chemrxiv.org

Allosteric Modulation Studies

A significant area of investigation for novel therapeutic agents is allosteric modulation. Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) site where the endogenous ligand binds. sciencesconf.orgnih.gov This interaction induces a conformational change in the receptor, which in turn alters the binding or signaling properties of the orthosteric ligand. nih.gov These modulators can enhance (Positive Allosteric Modulator, PAM), inhibit (Negative Allosteric Modulator, NAM), or have no effect on efficacy while still affecting agonist affinity (Silent Allosteric Modulator, SAM). mdpi.com Structurally related isoquinoline derivatives have been identified as allosteric modulators for GPCRs, suggesting this may be a potential mechanism of action for this compound. nih.govnih.gov

Functional Assays

Functional assays are essential to determine if a compound acts as an allosteric modulator. These experiments measure the compound's effect on the receptor's response to an orthosteric agonist. For ligand-gated ion channels like nAChRs, electrophysiological techniques are used to measure agonist-induced ion currents in the presence and absence of the potential modulator. chemrxiv.org A PAM would increase the current amplitude or prolong the channel opening, while a NAM would have the opposite effect. nih.gov For GPCRs, functional responses can be measured by quantifying the production of intracellular second messengers or through [³⁵S]GTPγS binding assays, which detect G-protein activation. nih.govacs.org

Kinetic Binding Assays

A defining characteristic of many allosteric modulators is their ability to alter the binding kinetics of an orthosteric ligand. Specifically, they can change the rate at which the orthosteric ligand associates with or dissociates from the receptor. nih.govnih.gov Radioligand dissociation assays are commonly used to screen for this behavior. In this setup, a radiolabeled agonist is allowed to bind to the receptor, and its dissociation ("off-rate") is then measured over time. The presence of an allosteric modulator that enhances agonist binding will typically slow this rate of dissociation. nih.govnih.gov For example, studies on 3-(2-pyridinyl)isoquinoline derivatives demonstrated that they slowed the dissociation of an agonist radioligand from the A₃ adenosine (B11128) receptor in a concentration-dependent manner, a key indicator of allosteric interaction. nih.govnih.gov

Table 2: Illustrative Functional Effects of Analogous Allosteric Modulators

This table presents data from analogous compounds to demonstrate the characterization of allosteric modulation. Data for this compound is not currently published.

| Compound | Target Receptor | Assay Type | Observed Effect | Conclusion | Source |

| VUF5455 (a 3-(2-pyridinyl)isoquinoline derivative) | Human A₃ Adenosine Receptor | Radioligand Dissociation | Slowed the dissociation of agonist [¹²⁵I]I-AB-MECA | Allosteric Enhancer | nih.govnih.gov |

| VUF5455 | Human A₃ Adenosine Receptor | Functional Assay (cAMP production) | Significantly enhanced the effect of the agonist | Allosteric Enhancer | nih.gov |

| Aristoquinoline | α3β4 nAChR | Functional Assay (Electrophysiology) | Inhibition of epibatidine-induced currents in a non-competitive manner | Negative Allosteric Modulator | chemrxiv.org |

| Potassium Ions (K⁺) | hERG K⁺ Channel | Radioligand Binding | Increased the binding of [³H]astemizole and [³H]dofetilide | Allosteric Enhancer | universiteitleiden.nl |

These investigative methodologies provide a framework for elucidating the precise molecular interactions of this compound, offering insights into its potential therapeutic applications and guiding the development of future compounds.

Conclusion and Future Research Directions

Summary of Current Research Contributions on 3-(Azetidin-3-yl)quinoline and Analogues

Research surrounding the this compound core and its derivatives has primarily focused on their synthesis and evaluation for various biological activities. The quinoline (B57606) moiety itself is a well-established pharmacophore present in a wide array of natural products and synthetic drugs with diverse pharmacological properties, including antimicrobial, antimalarial, and anti-inflammatory activities. derpharmachemica.comscholarsresearchlibrary.comchemrj.orgpulsus.com The incorporation of an azetidine (B1206935) ring, a four-membered saturated nitrogen-containing heterocycle, offers a unique three-dimensional structural element that can influence physicochemical properties like lipophilicity and solubility, potentially improving drug-like characteristics. chemrxiv.org

Studies have explored the synthesis of various quinoline derivatives bearing an azetidin-2-one (B1220530) (a β-lactam) ring at different positions. derpharmachemica.comsciensage.infonih.govorientjchem.org For instance, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and showed potential as anti-inflammatory and analgesic agents. nih.gov Other research has focused on creating quinoline-azetidinone hybrids and evaluating their antimicrobial and antitubercular activities. pulsus.comdntb.gov.ua Structure-activity relationship (SAR) studies on such hybrids have provided insights into the structural requirements for biological activity. nih.govmdpi.com

While much of the existing research has centered on azetidin-2-one derivatives of quinoline, direct investigations into the parent compound, this compound, are less prevalent in the readily available literature. However, related structures like 6-[(azetidin-3-yl)methoxy]quinoline (B13263724) have been synthesized, indicating the feasibility of incorporating the azetidine moiety at various positions on the quinoline scaffold. nih.gov The exploration of such analogs is crucial for understanding the full therapeutic potential of this chemical class.

Unexplored Avenues in Synthetic Innovation

Current synthetic strategies for quinoline-azetidinone compounds often involve multi-step sequences. A common approach begins with the Vilsmeier-Haack reaction on acetanilides to form 2-chloro-3-formylquinolines. nih.govresearchgate.net These intermediates then undergo further reactions, such as condensation with amines to form Schiff bases, followed by cyclization with chloroacetyl chloride to yield the azetidin-2-one ring. derpharmachemica.comsciensage.infonih.gov

Despite these established methods, there remain significant opportunities for synthetic innovation. The development of more convergent and stereoselective synthetic routes to access this compound and its derivatives is a key area for future research. For example, stereospecific C(sp³)–H arylation of azetidines has been shown to be a powerful tool for creating complex azetidine-containing molecules and could be adapted for the synthesis of these quinoline analogs. acs.org Furthermore, the use of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could provide more efficient and modular access to a wider range of substituted analogs. mdpi.com

Another underexplored area is the development of one-pot or multicomponent reactions to construct the this compound scaffold. Such strategies would not only improve synthetic efficiency but also facilitate the rapid generation of compound libraries for high-throughput screening. The exploration of novel starting materials and reagent combinations could lead to the discovery of entirely new synthetic pathways.

Advancements in Computational Design and Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide the design of new compounds. For the this compound scaffold, computational approaches can play a pivotal role in several areas.

Molecular docking studies can be employed to predict the binding modes of this compound analogs with various biological targets. This can help in identifying potential therapeutic applications and in understanding the molecular basis of their activity. For instance, docking studies have been used to evaluate quinoline derivatives as inhibitors of protein kinase CK2 and to predict their anti-inflammatory and anti-cancer efficacy. researchgate.netscience.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of these compounds with their biological activities. This can provide valuable insights for the design of more potent and selective analogs. Computational methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

Prospects for Rational Scaffold Design and Optimization

The this compound scaffold represents a promising starting point for the rational design of new therapeutic agents. The modular nature of this framework, with distinct quinoline and azetidine components, allows for systematic structural modifications to optimize biological activity and drug-like properties.

Future research should focus on a rational, structure-based design approach. acs.org This involves identifying specific biological targets and then designing analogs that are predicted to interact favorably with the target's binding site. For example, if targeting a specific kinase, the quinoline core could be modified to enhance interactions with the ATP-binding pocket, while the azetidine moiety could be functionalized to interact with solvent-exposed regions or to improve physicochemical properties.

Q & A

Q. How do solvent and temperature affect the stability of this compound intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.